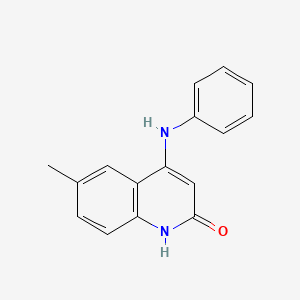

6-Methyl-4-(phenylamino)quinolin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H14N2O |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

4-anilino-6-methyl-1H-quinolin-2-one |

InChI |

InChI=1S/C16H14N2O/c1-11-7-8-14-13(9-11)15(10-16(19)18-14)17-12-5-3-2-4-6-12/h2-10H,1H3,(H2,17,18,19) |

InChI Key |

PRROSOADYYBZFH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C=C2NC3=CC=CC=C3 |

Origin of Product |

United States |

Theoretical and Computational Elucidation of 6 Methyl 4 Phenylamino Quinolin 2 1h One and Analogues

Quantum Chemical Calculations for Quinolinone Systems

Quantum chemical calculations are essential for elucidating the intrinsic properties of molecules. Methods ranging from Density Functional Theory (DFT) to semi-empirical and ab initio calculations are employed to study the geometry, electronic structure, and energetic profiles of quinolinone systems.

Density Functional Theory (DFT) has become a primary method for the computational study of quinoline (B57606) derivatives due to its balance of accuracy and computational cost. nih.govresearchgate.net It is widely used to optimize molecular geometries, predict vibrational spectra, and analyze electronic properties. researchgate.netnih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(**) or 6-311G(d,p), can determine the ground-state geometries of quinolinone derivatives with high accuracy. researchgate.netnih.gov The optimized geometry allows for the precise calculation of bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from X-ray diffraction. nih.govmdpi.com

| Bond | Calculated Length (Å) | Reference Compound |

|---|---|---|

| N-C (hetero ring) | 1.30 - 1.39 | Quinoline Derivatives researchgate.net |

| C-C (hetero ring) | 1.37 - 1.53 | Quinoline Derivatives researchgate.net |

| C=O | ~1.25 | Quinolinone Systems nih.gov |

| C-N (amino) | ~1.37 | Anilino-Quinazolines escholarship.org |

Alongside DFT, semi-empirical and ab initio methods are valuable for exploring the conformational landscape and energetic profiles of quinolinone systems. nih.govlibretexts.org Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide high-level theoretical calculations that can be used to discriminate between different stable conformations of flexible molecules like quinoline derivatives. rsc.org For example, the conformational analysis of 1,2,3,4-tetrahydroquinoline, an analogue, revealed four stable conformations, consisting of two pairs of energetically equivalent enantiomers. rsc.org Such calculations are crucial for identifying the lowest energy conformer and understanding conformational preferences. rsc.org

Semi-empirical methods offer a computationally less intensive alternative, making them suitable for initial conformational searches of larger molecules. libretexts.org These methods use parameters derived from experimental data to simplify calculations, allowing for rapid exploration of the potential energy surface. libretexts.org The energetic profiles obtained from these calculations can reveal the energy barriers between different conformers, providing insight into the molecule's flexibility and the likelihood of conformational changes under different conditions. rsc.org

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding the chemical reactivity and electronic properties of a molecule. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. nih.govresearchgate.net For various quinoline derivatives, HOMO-LUMO gaps have been calculated to be in the range of 3.4 to 4.8 eV, indicating significant stability. researchgate.netarabjchem.orguantwerpen.be The distribution of these orbitals across the molecule reveals likely sites for nucleophilic and electrophilic attack. nih.govmalayajournal.org

Ionization Potential (I) and Electron Affinity (A) are two other fundamental electronic properties that can be derived from the energies of the FMOs. arabjchem.orguantwerpen.be

Ionization Potential (I) : The energy required to remove an electron from a neutral atom or molecule in its gaseous state. purdue.edu It is related to the HOMO energy (I ≈ -EHOMO).

Electron Affinity (A) : The energy released when an electron is added to a neutral atom or molecule in its gaseous state. wikipedia.org It is related to the LUMO energy (A ≈ -ELUMO).

These values help in quantifying the ability of a molecule to donate or accept electrons, which is fundamental to its chemical behavior. purdue.edu Global reactivity descriptors such as chemical hardness, softness, and electrophilicity index can also be calculated from these properties to further characterize the molecule's reactivity. nih.govresearchgate.net

| Property | Typical Value Range (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.2 to -7.2 | Correlates with electron-donating ability malayajournal.orgresearchgate.net |

| LUMO Energy | -1.2 to -4.4 | Correlates with electron-accepting ability malayajournal.orgresearchgate.net |

| HOMO-LUMO Gap (ΔE) | 3.4 to 4.8 | Indicates chemical reactivity and stability arabjchem.orguantwerpen.be |

| Ionization Potential (I) | ~7.3 to 8.5 | Energy needed to remove an electron arabjchem.orguantwerpen.be |

| Electron Affinity (A) | ~5.0 to 5.2 | Energy released upon gaining an electron arabjchem.orguantwerpen.be |

Molecular Dynamics Simulations of Quinolinone Derivatives

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their dynamics, interactions, and conformational changes. nih.gov For quinolinone derivatives, MD simulations are particularly useful for investigating hydrogen bonding and non-covalent intermolecular interactions.

Intramolecular hydrogen bonds (IMHBs) can significantly influence the structure, stability, and properties of a molecule. unito.it In 6-Methyl-4-(phenylamino)quinolin-2(1H)-one, an IMHB can potentially form between the amino (N-H) group and the carbonyl oxygen (C=O) of the quinolinone ring. The dynamics of such bonds can be investigated using MD simulations, including advanced techniques like Car–Parrinello molecular dynamics (CPMD) and path integral molecular dynamics (PIMD). nih.govnih.gov

These simulations can track the time evolution of the hydrogen bond, revealing information about its strength, stability, and the possibility of proton transfer events. nih.govnih.gov For example, simulations on related quinolone systems have shown that the bridged proton is typically localized on the donor atom, but proton-sharing events can occur, especially in a polar environment which tends to enhance hydrogen bond strength. nih.gov The analysis of vibrational frequencies from these simulations can also provide spectroscopic signatures of the hydrogen bond dynamics. nih.gov

In the condensed phase, intermolecular interactions play a crucial role in determining the physical properties and crystal packing of quinolinone derivatives. MD simulations are used to characterize these non-covalent forces, which include π-π stacking and dipole-dipole interactions. rsc.org

π-π Stacking : The quinoline and phenyl rings in this compound are aromatic systems capable of engaging in π-π stacking interactions. rsc.org This is an attractive, non-covalent interaction between aromatic rings. Studies on quinoline-based structures have shown that these interactions are common and often produce dimeric species or extended chains in the solid state. rsc.org The typical separation distance between stacked quinoline rings is around 3.4 to 3.6 Å. researchgate.netresearchgate.net Symmetry-adapted perturbation theory (SAPT) analysis has revealed that dispersive forces are often the decisive factor in these intermolecular interactions. nih.gov

| Interaction Type | Description | Typical Characteristics |

|---|---|---|

| π-π Stacking | Attractive interaction between aromatic rings. | Centroid-centroid distance of ~3.4 - 3.6 Å. researchgate.netresearchgate.net |

| Dipole-Dipole Forces | Attractive forces between permanent dipoles of polar molecules. | Strength depends on the molecular dipole moment; effective at close range. purdue.edulibretexts.org |

| Hydrogen Bonding (Intermolecular) | Interaction between a hydrogen atom donor (e.g., N-H) and an acceptor (e.g., C=O) on adjacent molecules. | Highly directional and strong relative to other non-covalent forces. nih.gov |

Theoretical Studies on Proton Transfer Phenomena within Quinolinone Scaffolds

Proton transfer is a fundamental chemical process that can significantly influence the properties and reactivity of molecules. In quinolinone scaffolds, theoretical studies have been instrumental in elucidating the mechanisms of proton transfer.

Time-dependent density functional theory (TDDFT) has been employed to investigate the mechanism of proton transfer in the photoexcited state of quinolinone derivatives. For instance, studies on 7-hydroxyquinoline (B1418103) complexed with ammonia (B1221849) have revealed a concerted mechanism where protons are transferred simultaneously in a rapid process. rsc.org This research highlights that dynamical effects at finite temperatures can lead to different proton transfer pathways than previously proposed. rsc.org

Multiconfigurational CASSCF and CASPT2 calculations have also been used to explore tautomerization in the excited state of 7-hydroxyquinoline clusters. nih.gov These studies have investigated different reaction mechanisms, including hydrogen-atom transfer and proton transfer, suggesting that both pathways may be competitive. nih.gov Further theoretical investigations on related systems, such as 2-(quinolin-2-yl)-3-hydroxychromone, have utilized DFT and TDDFT to explore the excited-state intramolecular proton transfer (ESIPT) mechanism. bohrium.com These calculations help in understanding the strengthening of hydrogen bonds in the excited state and constructing potential energy curves to explain the ESIPT process. bohrium.com The influence of solvents and the potential for water- or methanol-assisted proton transfer have also been explored, indicating that the presence of protic solvents can significantly lower the activation energy for proton transfer. researchgate.net

Computational studies have also shed light on long-range proton transfer in 7-hydroxyquinoline-based systems. nih.govmdpi.com These investigations model the ground-state stability of tautomeric forms to understand the conditions necessary for efficient switching processes in different solvent environments. mdpi.com The insights gained from these theoretical studies are crucial for designing molecular switches and understanding the intricate details of proton transfer dynamics in quinolinone-containing molecules.

Computational Design and Chemical Space Exploration

Computational methods have become indispensable for the design of novel quinolinone derivatives and the exploration of their chemical space. researchgate.netbiointerfaceresearch.comnih.govresearchgate.netresearchgate.netarabjchem.orgresearchgate.net These in silico techniques allow for the rapid screening of large numbers of virtual compounds, prioritizing those with the most promising properties for synthesis and experimental testing.

A variety of in silico methodologies are employed to explore the vast chemical space of quinolinone derivatives. biointerfaceresearch.comnih.govresearchgate.netresearchgate.net These methods often begin with a known active compound or a core scaffold, which is then systematically modified to generate a library of virtual analogues. Techniques such as comparative molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA) are used to build 3D-QSAR models that relate the three-dimensional structure of molecules to their biological activity. mdpi.comresearchgate.netnih.gov

These models can then be used to predict the activity of newly designed compounds. For example, a 3D-QSAR study on quinoline derivatives as potential anticancer agents led to the design of new compounds with potentially higher activities. biointerfaceresearch.comresearchgate.net The optimization of the 3D chemical structures of these derivatives is often performed using methods like the Tripos standard force field or density functional theory (DFT) calculations. biointerfaceresearch.comresearchgate.net In silico toxicity profiles and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) are also evaluated using online tools and specialized software to ensure the drug-likeness of the designed molecules. nih.govijprajournal.com

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target receptor. nih.govresearchgate.netnih.gov This technique is widely used in the study of quinolinone derivatives to understand their binding interactions with various biological targets. For instance, molecular docking has been used to characterize the interactions of newly designed quinoline derivatives with target proteins, providing insights into their potential mechanisms of action. biointerfaceresearch.comresearchgate.net

The process typically involves preparing the 3D structures of both the ligand and the receptor, often using software like AutoDock. amazonaws.comorientjchem.orgresearchgate.net The docking simulations then predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. researchgate.net These studies have been applied to various targets, including enzymes involved in cancer and infectious diseases. researchgate.netnih.gov For example, docking studies on quinolinone-thiosemicarbazone derivatives against tuberculosis protein targets helped to rationalize their antimycobacterial activity. nih.gov

| Derivative Class | Theoretical Target | Key Findings | Reference |

|---|---|---|---|

| Quinoline derivatives | Colchicine binding site of tubulin | Characterized different types of interactions and provided a total score for binding affinity. | biointerfaceresearch.comresearchgate.net |

| Quinolinone-thiosemicarbazones | Enoyl-acyl carrier protein reductase (InhA) and decaprenylphosphoryl-β-D-ribose-2'-oxidase (DprE1) | Showed binding energies suggesting likely inhibition of these tuberculosis protein targets. | nih.gov |

| 2-Aryl-4,6-disubstituted quinolines | VGFR tyrosine kinase | Evaluated recognition profiles at the binding pocket to understand antitumor activity. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govresearchgate.netucm.esnih.govresearchgate.net These models are crucial for understanding the structural requirements for a desired activity or property and for designing new, more potent analogues.

The development of robust QSAR and QSPR models begins with the calculation of a wide range of molecular descriptors for a set of quinolinone analogues. researchgate.netnih.gov These descriptors can be classified into various categories, including constitutional, topological, geometrical, and quantum chemical descriptors. nih.gov Software packages like Dragon and Hyperchem are capable of calculating thousands of such parameters. nih.gov

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), and artificial neural networks (ANN) are used to build the QSAR/QSPR models. researchgate.netresearchgate.net The quality and predictive power of these models are rigorously assessed through internal and external validation techniques. nih.govmdpi.com Internal validation methods include leave-one-out cross-validation (q²), while external validation involves predicting the activity of a separate test set of compounds. nih.govucm.esmdpi.com A robust and predictive QSAR model will have high values for statistical parameters such as the coefficient of determination (R²) and the cross-validated coefficient (q²). mdpi.comnih.govmdpi.com

Correlation analyses are performed to identify the molecular descriptors that have the most significant impact on the chemical properties or biological activity of quinolinone derivatives. nih.gov For example, a study on 5,8-quinolinequinone derivatives found that the electronegativity parameter was well-correlated with both electronic and thermochemical parameters. dergipark.org.tr In a QSAR study of quinolinone-based thiosemicarbazones, descriptors such as van der Waals volume, electron density, and electronegativity were found to play a pivotal role in their antituberculosis activity. nih.gov

These correlation analyses provide valuable insights into the structure-property relationships of quinolinone analogues. For instance, understanding which descriptors are positively or negatively correlated with a particular property can guide the modification of the molecular structure to enhance that property. QSPR studies have also been conducted on quinolone antibiotics to correlate topological indices with their physicochemical properties using curvilinear regression models. nih.gov

| Descriptor Type | Correlated Property | Significance | Reference |

|---|---|---|---|

| Van der Waals volume, electron density, electronegativity | Antituberculosis activity | Suggests the importance of electronic and steric factors for biological activity. | nih.gov |

| Electronegativity | Electronic and thermochemical properties | Indicates a strong relationship between a molecule's ability to attract electrons and its overall energetic properties. | dergipark.org.tr |

| Topological indices | Physicochemical properties of quinolone antibiotics | Allows for the prediction of properties like boiling point, molar refractivity, etc., from the molecular structure. | nih.gov |

Spectroscopic Characterization Techniques for Structural Elucidation of 6 Methyl 4 Phenylamino Quinolin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for delineating the carbon-hydrogen framework of a molecule. For 6-Methyl-4-(phenylamino)quinolin-2(1H)-one, both ¹H and ¹³C NMR provide critical data for assigning the specific positions of atoms and understanding the electronic environment within the molecule.

Analysis of a related compound, 6-methylquinolin-2(1H)-one, shows characteristic signals that can be extrapolated to the target molecule. In ¹³C NMR, the methyl group (C6-CH₃) typically appears around 20.91 ppm. The carbons of the quinolinone ring exhibit distinct chemical shifts: C2 at ~164.39 ppm, C3 at ~121.24 ppm, C4 at ~140.87 ppm, C4a at ~119.92 ppm, C5 at ~127.39 ppm, C6 at ~132.31 ppm, C7 at ~136.40 ppm, C8 at ~115.99 ppm, and C8a at ~132.10 ppm rsc.org. The introduction of the phenylamino (B1219803) group at the C4 position in the target molecule would significantly alter the chemical shift of C4 and its neighboring carbons due to electronic and anisotropic effects.

The ¹H NMR spectrum of 6-methylquinolin-2(1H)-one shows the methyl protons as a singlet at approximately 2.44 ppm. rsc.org The aromatic protons appear in the downfield region, typically between 6.5 and 8.5 ppm, with their specific shifts and coupling constants providing information about their relative positions. pressbooks.pub For this compound, additional signals corresponding to the protons of the phenylamino group would be observed, and their chemical shifts would be influenced by their electronic environment and potential for hydrogen bonding.

Below is a table of expected ¹H and ¹³C NMR chemical shifts for the core 6-methylquinolin-2(1H)-one structure, which serves as a basis for interpreting the spectrum of the title compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N1-H | ~12.26 | - |

| H3 | ~6.72 | ~121.24 |

| H5 | ~7.37 | ~127.39 |

| C6-CH₃ | ~2.44 | ~20.91 |

| H7 | ~7.37 | ~136.40 |

| H8 | ~7.37 | ~115.99 |

| C2 | - | ~164.39 |

| C4 | - | ~140.87 |

| C4a | - | ~119.92 |

| C6 | - | ~132.31 |

| C8a | - | ~132.10 |

| Note: Data based on the related compound 6-methylquinolin-2(1H)-one rsc.org. The presence of the phenylamino group at C4 will induce shifts in these values. |

Analysis of Concentration-Dependent Chemical Shifts for Intermolecular Interaction Insights

The chemical shifts of protons involved in hydrogen bonding, such as the N-H proton of the quinolinone ring and the amino group, can exhibit a dependence on the concentration of the sample. In more concentrated solutions, intermolecular hydrogen bonding becomes more prevalent, which typically leads to a downfield shift (higher ppm value) of the involved protons. By acquiring a series of ¹H NMR spectra at varying concentrations, the extent of this shift can be quantified. This analysis provides valuable insights into the strength and nature of intermolecular hydrogen bonding, a key factor in the molecule's self-assembly and crystal packing.

Elucidation of Aromatic Stacking Interactions via NMR Data

Aromatic or π-π stacking interactions, where the electron clouds of aromatic rings interact, can be detected through NMR. Protons located on one aromatic ring that are spatially close to a neighboring aromatic ring in a stacked arrangement will experience an upfield shift (lower ppm value) due to the anisotropic magnetic field generated by the ring current of the neighboring ring. In concentrated solutions where molecules of this compound are in close proximity, changes in the chemical shifts of the aromatic protons of both the quinolinone and phenyl rings can indicate the presence and geometry of these stacking interactions.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

The presence of the carbonyl group (C=O) in the quinolinone ring will give rise to a strong absorption band, typically in the range of 1650-1690 cm⁻¹. For comparison, in 2,3-dihydroquinolin-4(1H)-one derivatives, this C=O stretch appears around 1647-1649 cm⁻¹ nih.gov. The N-H bond of the lactam and the secondary amine will produce a stretching vibration in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the methyl group and the aromatic rings are expected in the 2850-3100 cm⁻¹ range. Vibrations corresponding to the C=C bonds of the aromatic rings will appear in the 1450-1600 cm⁻¹ region.

A summary of expected IR absorption bands is provided in the table below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| N-H (amine & lactam) | Stretching | 3200 - 3400 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (methyl) | Stretching | 2850 - 2960 |

| C=O (lactam) | Stretching | 1650 - 1690 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1200 - 1350 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₆H₁₄N₂O, giving it a molecular weight of approximately 250.29 g/mol . The high-resolution mass spectrum would show a molecular ion peak (M⁺) that confirms this exact mass.

Under electron impact (EI) ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that helps to confirm the structure. Common fragmentation pathways for aromatic and amine-containing compounds include:

Alpha-cleavage: The bond adjacent to the nitrogen atom can break, leading to the loss of a radical.

Loss of small molecules: Stable neutral molecules like CO (from the carbonyl group) or HCN can be eliminated.

Cleavage of the phenyl group: The bond connecting the phenyl group to the amino nitrogen may break, resulting in fragments corresponding to the phenyl cation or the remaining quinolinone structure.

The analysis of these fragment ions allows for the reconstruction of the molecular structure, corroborating the data obtained from NMR and IR spectroscopy.

X-ray Crystallography for Solid-State Molecular Structure Determination

For related quinoline (B57606) derivatives, crystallographic studies have revealed detailed structural information. For instance, the crystal structure of a 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate showed a monoclinic system with the space group P2₁/c, where the structure was stabilized by hydrogen bonding and π–π stacking interactions with a centroid-centroid distance of 3.96 Å mdpi.com. Similarly, analysis of other quinoline derivatives has provided insights into their planarity and the dihedral angles between different ring systems nih.gov. Such data for this compound would provide an unambiguous confirmation of its structure.

Analysis of Molecular Packing and Polymorphism

X-ray crystallography also elucidates how individual molecules pack together to form a crystal lattice. This packing is governed by intermolecular forces such as hydrogen bonding (e.g., between the N-H and C=O groups of adjacent molecules) and π–π stacking interactions between the aromatic rings. Understanding the molecular packing is crucial as it influences physical properties of the solid material.

Furthermore, a compound may exist in different crystalline forms, a phenomenon known as polymorphism. Each polymorph can have a distinct molecular packing arrangement, leading to different physical properties. X-ray diffraction is the primary tool for identifying and characterizing different polymorphs of this compound, should they exist.

Analysis of Intermolecular Forces in the Crystalline State of this compound

A comprehensive search of crystallographic databases and scientific literature did not yield specific experimental data on the crystal structure of this compound. The determination of hydrogen bonding networks and non-covalent interactions is contingent upon the analysis of single-crystal X-ray diffraction data, which provides the precise three-dimensional arrangement of molecules in the solid state.

In the absence of such specific data for the title compound, a detailed, experimentally-verified discussion of its unique crystalline packing, including specific hydrogen bond distances, angles, and the nature of other non-covalent interactions like π-π stacking or van der Waals forces, cannot be provided.

Future Research Perspectives on 6 Methyl 4 Phenylamino Quinolin 2 1h One

Expansion of the Chemical Space around the 6-Methyl-4-(phenylamino)quinolin-2(1H)-one Core

Future research will concentrate on systematically modifying the this compound scaffold to generate novel analogs with improved biological activity, selectivity, and pharmacokinetic profiles. The quinoline (B57606) ring system is a privileged structure in medicinal chemistry, found in numerous natural and synthetic compounds with a wide array of bioactivities. nih.govnih.govmdpi.com Expanding the chemical space around this specific core involves targeted substitutions at several key positions to probe structure-activity relationships (SAR).

Key areas for derivatization include:

The Phenylamino (B1219803) Group: Modifications to the phenyl ring, such as the introduction of various electron-donating or electron-withdrawing groups, can significantly influence binding affinity and selectivity for biological targets.

The Quinolinone Core: The methyl group at the 6-position can be replaced with other alkyl or functional groups to explore steric and electronic effects. mdpi.com Other positions on the bicyclic core also present opportunities for substitution.

The N1-Position: The nitrogen atom in the quinolinone ring can be substituted to alter the compound's physicochemical properties, such as solubility and metabolic stability.

This systematic exploration aims to create a library of derivatives, moving beyond simple analogs to novel chemical entities. The design strategy is often based on the structures of known active compounds, such as in the development of PDE3 inhibitors from a related 6-hydroxy-4-methylquinolin-2(1H)-one core. nih.gov By fusing pharmacophore structures from existing drugs, researchers can design hybrid molecules with potentially enhanced efficacy. mdpi.com

Table 1: Potential Modifications to the this compound Scaffold

| Modification Site | Example Substituents | Potential Impact |

|---|---|---|

| Phenylamino Ring (Positions 2', 3', 4') | -F, -Cl, -Br, -CN, -OCH3, -CF3 | Altered binding affinity, selectivity, and metabolic stability |

| Quinolinone Core (Position 6) | -H, -Cl, -OCH3, -CF3 | Modified electronic properties and steric interactions |

| Quinolinone Core (Other Positions) | Introduction of small alkyl or halogen groups | Fine-tuning of physicochemical properties |

| N1-Position | -CH3, -CH2CH3, small alkyl chains | Improved solubility and pharmacokinetic profile |

Development of Advanced and Sustainable Synthetic Methodologies with Enhanced Selectivity and Atom Economy

The synthesis of quinoline and quinolinone derivatives has historically relied on classical methods such as the Conrad-Limpach, Knorr, and Friedländer reactions. nih.govnih.govresearchgate.net While effective, these methods can require harsh conditions and may lack efficiency. Future research will focus on developing more advanced and sustainable synthetic routes that offer higher yields, greater selectivity, and improved atom economy.

Modern synthetic strategies that are being increasingly applied to quinoline synthesis include:

Transition-Metal-Free Reactions: Developing strategies that avoid heavy metals is a key goal of green chemistry. researchgate.net Efficient transition-metal-free methods for creating 3-alkyl quinolinones have been developed that exhibit broad substrate scope and high atom economy. researchgate.net

Photoredox and Electrochemical Catalysis: These methods use light or electricity to drive chemical reactions under mild conditions, reducing the need for high temperatures and harsh reagents. mdpi.commdpi.com Visible-light-mediated synthesis has been successfully used to create related quinolone structures. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in classical reactions like the Friedländer synthesis, offering an environmentally friendly alternative. nih.govmdpi.com

Continuous Flow Chemistry: Implementing syntheses in continuous flow reactors can enhance safety, reproducibility, and scalability while reducing solvent usage and reaction times, contributing to a more sustainable process. acs.org

These advanced methodologies will not only make the synthesis of this compound and its derivatives more efficient and environmentally friendly but also enable the construction of more complex and previously inaccessible molecular architectures. mdpi.com

Table 2: Comparison of Synthetic Methodologies for Quinolinone Synthesis

| Methodology | Key Advantages | Relevance to Future Synthesis |

|---|---|---|

| Classical Methods (e.g., Friedländer, Knorr) | Well-established and understood | Baseline for improvement; can be optimized with modern techniques |

| Transition-Metal Catalysis | High efficiency for C-C and C-N bond formation | Enables diverse functionalization, though catalyst removal can be a concern |

| Photoredox/Electrochemistry | Mild conditions, sustainable, unique reactivity | Accessing novel derivatives under green conditions mdpi.commdpi.com |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Accelerating library synthesis for SAR studies mdpi.com |

| Continuous Flow Chemistry | Scalable, safe, reproducible, sustainable acs.org | Ideal for producing larger quantities of lead compounds for further testing |

Refinement of Theoretical Models and Computational Predictive Capabilities for Quinolinone Systems

Computational chemistry plays a crucial role in modern drug discovery by enabling the rapid screening of virtual libraries and predicting the properties of new molecules before they are synthesized. Future research will focus on refining theoretical models specifically for quinolinone systems to enhance their predictive accuracy.

Key computational approaches include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, optimized geometry, and spectroscopic properties of quinolinone derivatives. nih.govnih.gov These calculations provide insights into the molecule's reactivity and stability.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein receptor or enzyme. mdpi.com Docking studies can help identify key interactions, like hydrogen bonds and π–π stacking, that are crucial for biological activity, guiding the design of more potent analogs. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Developing robust QSAR models for this quinolinone class would allow for the prediction of activity for newly designed, unsynthesized compounds.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. A validated pharmacophore model can be used to screen large databases for new and diverse chemical scaffolds that could exhibit the desired activity. researchgate.net

By improving these computational tools, researchers can more accurately predict which modifications to the this compound core will lead to improved therapeutic properties, thereby reducing the time and resources spent on synthesizing less promising compounds.

Synergistic Integration of Computational and Synthetic Approaches for Rational Compound Design

The most powerful strategy for future research lies in the synergistic integration of the approaches described above. Rational compound design relies on a continuous feedback loop between computational prediction and experimental validation. nih.gov This iterative process is a cornerstone of modern drug discovery, moving the field away from trial-and-error screening toward targeted design. researchgate.netnih.gov

The integrated workflow proceeds as follows:

Design: Computational models (docking, QSAR, pharmacophore) are used to design a focused library of virtual compounds based on the this compound scaffold, prioritizing those predicted to have high activity and favorable properties.

Synthesis: The highest-priority virtual hits are then synthesized using the most efficient, selective, and sustainable methods available.

Testing: The synthesized compounds are subjected to biological evaluation to determine their actual activity.

Refinement: The experimental results are fed back into the computational models to improve their predictive power. This refined model is then used to design the next generation of compounds, initiating a new cycle.

This synergy accelerates the drug discovery process, enhances the accuracy of predictions, and increases the likelihood of identifying effective therapeutic candidates. nih.gov By combining computational design with advanced synthetic methodologies, future research on this compound can be conducted with greater precision and efficiency, maximizing the potential for discovering novel and impactful medicines.

Q & A

Basic: What are the standard synthetic routes for 6-Methyl-4-(phenylamino)quinolin-2(1H)-one derivatives?

Answer:

The synthesis typically involves condensation reactions between substituted quinolinone precursors and aromatic amines. For example:

- Reaction Optimization : Refluxing carbaldehyde derivatives (e.g., 4-hydroxyquinolinone) with phenylamine in ethanol under basic conditions (e.g., KOH) for 4–15 hours yields target compounds. Neutralization with HCl and recrystallization (e.g., DMF/ethanol) improves purity .

- Key Steps :

- Yield Enhancement : Adjusting stoichiometry (e.g., 1:1 molar ratio of aldehyde to amine) and solvent polarity (e.g., DMF for high-temperature stability) can improve yields to 64–77% .

Basic: Which spectroscopic techniques are critical for characterizing quinolin-2(1H)-one derivatives?

Answer:

- IR Spectroscopy : Identifies hydrogen-bonded C=O (1663–1625 cm⁻¹), C=N (1620 cm⁻¹), and aromatic C=C (1567 cm⁻¹) stretches .

- 1H NMR :

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 297 [M⁺]) and fragmentation patterns (e.g., loss of CH3 or NH2 groups) confirm molecular weight and structural stability .

Advanced: How can computational methods like DFT optimize quinolinone synthesis?

Answer:

- Mechanistic Insights : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model reaction pathways, such as base-free aqueous synthesis, to identify rate-limiting steps (e.g., proton transfer in cyclization) .

- Green Chemistry : Computational screening of solvents (e.g., water vs. ethanol) and catalysts (e.g., KOH vs. NaOH) reduces hazardous trial-and-error experiments. For example, aqueous conditions minimize toxicity while maintaining reaction efficiency .

- Transition State Analysis : Visualizing intermediates (e.g., enol-keto tautomers) using GaussView aids in predicting regioselectivity and optimizing reaction temperatures .

Advanced: How to address discrepancies in spectroscopic data when synthesizing novel quinolinones?

Answer:

- Case Study : Contradictory NMR signals (e.g., unexpected splitting or integration ratios) may arise from:

- Tautomerism : Keto-enol equilibria in 4-hydroxyquinolinones can shift proton environments. Use D2O exchange experiments to confirm exchangeable protons (e.g., NH or OH groups) .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO-d6) stabilize hydrogen bonds, altering chemical shifts. Compare spectra across solvents (e.g., CDCl3 vs. DMSO-d6) .

- Resolution Strategies :

Advanced: What strategies improve the yield of quinolinone derivatives under green conditions?

Answer:

- Catalyst Selection : Transition-metal-free systems (e.g., organocatalysts) reduce heavy metal contamination. For example, ascorbic acid catalyzes 3-aminoquinolinone synthesis via redox cycling .

- Solvent-Free Reactions : Microwave-assisted synthesis minimizes solvent use and shortens reaction times (e.g., 15 minutes for diazepine-quinolinone hybrids) .

- Waste Reduction : In situ generation of intermediates (e.g., using NaBH4 for carbonyl reduction) avoids isolation steps and improves atom economy .

Advanced: How to design SAR studies for quinolinones' anticancer activity?

Answer:

- Structural Modifications :

- Assay Protocols :

Advanced: What are the challenges in interpreting mass spectrometry fragmentation patterns?

Answer:

- Complex Fragmentation : Quinolinones with multiple substituents (e.g., diazepine hybrids) produce overlapping ions (e.g., m/z 297 [M⁺] and m/z 282 [M-CH3]+). Use high-resolution MS (HRMS) to resolve isotopic patterns .

- Degradation Pathways : Thermal instability during ionization can lead to artifactual peaks (e.g., decarboxylation or dehydration). Compare ESI+ and EI-MS data to confirm true fragments .

- Quantitative Analysis : Internal standards (e.g., deuterated analogs) correct for signal suppression in complex matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.